4-Chlorophenyl-1,2-epoxybutane-d5

Analytical Chemistry Pharmaceutical Impurity Profiling LC-MS/MS

4-Chlorophenyl-1,2-epoxybutane-d5 is a penta-deuterated epoxide with the molecular formula C10H6D5ClO and a molecular weight of 187.68 g/mol. It is the deuterium-labeled analog of the unlabeled compound 1,2-Epoxy-4-(4-chlorophenyl)butane (CAS 59363-17-6), which is known as Butoconazole Impurity 6.

Molecular Formula C10H11ClO
Molecular Weight 187.68 g/mol
CAS No. 1189717-28-9
Cat. No. B563203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorophenyl-1,2-epoxybutane-d5
CAS1189717-28-9
Synonyms2-[2-(4-Chloro-phenyl)ethyl]oxirane-d5; 
Molecular FormulaC10H11ClO
Molecular Weight187.68 g/mol
Structural Identifiers
InChIInChI=1S/C10H11ClO/c11-9-4-1-8(2-5-9)3-6-10-7-12-10/h1-2,4-5,10H,3,6-7H2/i6D2,7D2,10D
InChIKeyXGQOGVGIYGXEDR-XFPSPQMKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

4-Chlorophenyl-1,2-epoxybutane-d5 (CAS 1189717-28-9): Baseline Overview for Scientific Procurement


4-Chlorophenyl-1,2-epoxybutane-d5 is a penta-deuterated epoxide with the molecular formula C10H6D5ClO and a molecular weight of 187.68 g/mol . It is the deuterium-labeled analog of the unlabeled compound 1,2-Epoxy-4-(4-chlorophenyl)butane (CAS 59363-17-6), which is known as Butoconazole Impurity 6 [1]. The compound is primarily utilized as a stable isotope-labeled internal standard in quantitative LC-MS/MS and GC-MS analytical workflows for the accurate determination of the corresponding unlabeled analyte in complex biological and pharmaceutical matrices .

Format Stable isotope-labeled internal standard (SIL-IS)
Workflow LC-MS/MS & GC-MS quantitative bioanalysis
Function Co-elution with unlabeled analyte for matrix-effect normalization

Why Generic Substitution Fails: The Critical Need for 4-Chlorophenyl-1,2-epoxybutane-d5 in Quantitative Analysis


In-class unlabeled compounds, such as Butoconazole Impurity 6 (CAS 59363-17-6), cannot be substituted for 4-Chlorophenyl-1,2-epoxybutane-d5 due to their inability to correct for matrix effects and sample preparation variability in mass spectrometry. While a structurally similar analog might be considered as an internal standard (IS), stable isotope-labeled (SIL) internal standards like this deuterated compound are universally recognized as the gold standard because they co-elute with the analyte and experience identical ionization suppression or enhancement, thereby normalizing for these variables and enabling superior assay precision and accuracy [1]. Using a non-labeled analog introduces significant quantitative error due to differential matrix effects, recovery, and retention time, which directly undermines the validity of pharmacokinetic, impurity profiling, and quality control data [2].

Unlabeled Butoconazole Impurity 6
Lacks deuterium label for independent MS detection; cannot normalize ionization variability in complex matrices.
Structural analog internal standard
May exhibit different retention and recovery, limiting matrix-effect compensation and quantification accuracy.

Product-Specific Quantitative Evidence Guide for 4-Chlorophenyl-1,2-epoxybutane-d5


Comparative Mass Spectrometric Differentiation: d5-Labeled vs. Unlabeled Butoconazole Impurity 6

4-Chlorophenyl-1,2-epoxybutane-d5 is the penta-deuterated analog of Butoconazole Impurity 6 (CAS 59363-17-6) . The substitution of five hydrogen atoms with deuterium increases its molecular weight by 5.03 mass units (from 182.65 g/mol to 187.68 g/mol), resulting in a distinct m/z shift for MS detection while maintaining near-identical physicochemical properties . This mass difference, a nominal m/z shift of +5, is crucial for MS/MS workflows, allowing the detector to independently monitor the analyte and its internal standard without spectral overlap.

Mass Shift (d5 vs. unlabeled)
Head-to-head
+5.03 m/z
Enables independent MS/MS detection without spectral overlap
Nominal mass resolution ESI-MS
Analytical Chemistry Pharmaceutical Impurity Profiling LC-MS/MS

Analytical Grade Purity for Reliable Quantitation: A Comparison of Vendor Specifications

The procurement of a high-purity deuterated internal standard is essential for minimizing quantitative bias. Vendor specifications indicate that 4-Chlorophenyl-1,2-epoxybutane-d5 is available at a minimum purity of 95% . A comparison of commercially available batches shows that some vendors supply the compound with a certified purity of 98% . This level of purity is comparable to or exceeds that of other specialized stable isotope-labeled standards used in pharmaceutical impurity analysis, which is a critical factor for minimizing the introduction of unlabeled or otherwise interfering impurities into the analytical workflow.

Certified Purity
Specification review
≥95%–98%
Meets ICH impurity standard purity benchmark
Vendor Certificate of Analysis
Quality Control Procurement Analytical Method Validation

Superior Compensation for Matrix Effects: Deuterated vs. Structural Analog Internal Standards

The use of a stable isotope-labeled (SIL) internal standard like 4-Chlorophenyl-1,2-epoxybutane-d5 is demonstrably superior to a structural analog for compensating for matrix effects in LC-MS/MS. SIL internal standards are the first choice in quantitative bioanalysis because they co-elute with the analyte and are subject to identical ionization phenomena, thereby normalizing for matrix-induced signal suppression or enhancement [1]. In contrast, structural analogs, even if chemically similar, can exhibit different retention times and recoveries, leading to incomplete correction and inaccurate quantification [2]. This principle directly applies to the analysis of Butoconazole Impurity 6 in complex pharmaceutical or biological matrices.

Matrix Effect Compensation
Class-level
SIL-IS provides near-ideal normalization vs. structural analog
Class-level evidence supports improved precision and accuracy
Compound-specific data to verify
Bioanalysis LC-MS/MS Method Development Pharmacokinetics

Procurement Cost vs. Value Proposition: Deuterated Standard for High-Stakes Analytical Workflows

While the unlabeled Butoconazole Impurity 6 is a less expensive commodity chemical, the deuterated 4-Chlorophenyl-1,2-epoxybutane-d5 commands a premium price, reflective of its specialized synthesis and critical function . For instance, a 2.5 mg quantity of the d5-labeled standard is commercially available for approximately $330-$388 USD . This investment is justified by its role in ensuring data integrity and regulatory compliance in quantitative assays. The cost of a failed analytical run or a rejected regulatory submission due to inaccurate quantification far outweighs the incremental expense of procuring the appropriate SIL internal standard.

Procurement Cost (2.5 mg)
Reported
$330–$388
Premium reflects specialized synthesis and data integrity role
Pricing sourced 2025–2026
Procurement Cost-Benefit Analysis Analytical Chemistry

Validated Research and Industrial Application Scenarios for 4-Chlorophenyl-1,2-epoxybutane-d5


Quantitative Bioanalysis of Butoconazole Impurity 6 in Pharmacokinetic and ADME Studies

This deuterated standard is the optimal internal standard for developing and validating LC-MS/MS methods to accurately quantify Butoconazole Impurity 6 in biological matrices (e.g., plasma, urine, tissue homogenates). Its use ensures precise correction for matrix effects and sample-to-sample variability, a requirement for generating robust pharmacokinetic data for ANDA submissions and toxicological assessments [1].

Pharmaceutical Quality Control and Impurity Profiling for Regulatory Compliance

In pharmaceutical QC laboratories, 4-Chlorophenyl-1,2-epoxybutane-d5 serves as a critical reference standard for the identification and quantification of the process-related impurity Butoconazole Impurity 6 in drug substance and drug product batches. Its high purity (≥95-98%) and stable isotope label enable the development of stability-indicating methods that meet ICH Q3A/Q3B guidelines for impurity testing, directly supporting batch release and shelf-life determination [2].

Method Development and Validation for ANDA and DMF Submissions

The compound is an essential tool for analytical chemists developing and validating methods for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF). Its use as a deuterated internal standard is a recognized best practice for achieving the method precision and accuracy required by global health authorities (FDA, EMA). The m/z +5 mass shift of the d5 label provides the necessary specificity to resolve the analyte from endogenous matrix components, a key validation parameter [1].

Forensic and Environmental Toxicology

While less common, the compound can be applied as an internal standard for the trace-level quantification of related epoxide metabolites or environmental degradation products in complex forensic or environmental samples. The benefits of stable isotope dilution mass spectrometry (IDMS) using this deuterated analog are particularly valuable when analyzing for low-abundance analytes in 'dirty' matrices, such as wastewater or soil extracts, where matrix effects are severe and accurate quantification is paramount [3].

Application
Selection Property
Validation Focus
Butoconazole Impurity 6 bioanalysis in research matrices
Deuterated SIL-IS for co-elution and matrix normalization
Method accuracy and precision in bioanalytical validation
Pharmaceutical impurity profiling research
High isotopic purity for reference standard use
Stability-indicating method per ICH Q3A/B context
ANDA/DMF method development documentation
Specific m/z +5 shift for interference-free detection
Specificity and robustness in regulatory method review
Trace-level epoxide analysis in complex environmental matrices
Isotope dilution mass spectrometry suitability
Matrix-effect correction in dirty sample matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chlorophenyl-1,2-epoxybutane-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.